

A Comparative Analysis of Ozone Depletion Potential: R-22 vs. CFC-12

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chlorodifluoromethane*

Cat. No.: *B1668795*

[Get Quote](#)

A Technical Guide for Researchers and Scientists

In the ongoing effort to understand and mitigate anthropogenic impacts on the Earth's atmosphere, the comparative assessment of ozone-depleting substances remains a critical area of research. This guide provides an in-depth technical comparison of two historically significant refrigerants: **Chlorodifluoromethane** (HCFC-22 or R-22) and **Dichlorodifluoromethane** (CFC-12). While both have been largely phased out under the Montreal Protocol, their distinct chemical properties and atmospheric behaviors offer valuable insights into the structure-activity relationships that govern ozone depletion. This document is intended for researchers, atmospheric scientists, and professionals in fields where understanding the environmental impact of chemical compounds is paramount.

Introduction: The Concept of Ozone Depletion Potential (ODP)

The stratospheric ozone layer is a critical shield that protects life on Earth by absorbing the majority of the sun's harmful ultraviolet (UV) radiation.^[1] The discovery of the Antarctic ozone hole in the 1980s galvanized the scientific community and policymakers, leading to the identification of manufactured chemicals, particularly chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), as the primary culprits.^[1] These compounds, once released, are transported to the stratosphere where they undergo photodissociation by UV radiation, releasing chlorine and bromine atoms that catalytically destroy ozone molecules.^[1]

To quantify the relative impact of different chemicals on the ozone layer, the concept of Ozone Depletion Potential (ODP) was established. ODP is a dimensionless metric that represents the relative amount of ozone depletion caused by the emission of a unit mass of a chemical compared to the emission of the same mass of trichlorofluoromethane (CFC-11), which is assigned a reference ODP of 1.0.^[2] This guide will dissect the chemical and atmospheric factors that contribute to the differing ODPs of R-22 and CFC-12.

Chemical and Physical Properties: A Tale of Two Refrigerants

The fundamental differences in the ozone-depleting capabilities of R-22 and CFC-12 stem from their molecular structures and resulting atmospheric lifetimes.

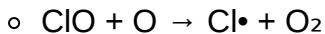
CFC-12 (**Dichlorodifluoromethane**, CCl_2F_2) is a chlorofluorocarbon, a class of compounds containing only carbon, chlorine, and fluorine atoms.^[3] A key characteristic of CFCs is their exceptional stability in the troposphere. Lacking C-H bonds, they are not susceptible to attack by hydroxyl radicals ($\cdot\text{OH}$), the primary cleansing agent in the lower atmosphere.^[4] This stability allows them to persist long enough to be transported to the stratosphere.

R-22 (**Chlorodifluoromethane**, CHClF_2) is a hydrochlorofluorocarbon. The presence of a hydrogen atom in its structure is the critical differentiator from CFC-12.^{[5][6]} This C-H bond is susceptible to attack by tropospheric hydroxyl radicals, leading to the breakdown of a significant portion of R-22 molecules before they can reach the stratosphere.^{[5][7]}

Below is a summary of the key properties of these two compounds:

Property	R-22 (HCFC-22)	CFC-12
Chemical Formula	<chem>CHClF2</chem>	<chem>CCl2F2</chem>
Molar Mass (g/mol)	86.47	120.91
Boiling Point (°C)	-40.8	-29.8
Atmospheric Lifetime (years)	~12[4]	~102[8]
Ozone Depletion Potential (ODP)	0.055[9]	1.0[10][11]
Global Warming Potential (GWP, 100-year)	1810[8]	10900[10]

ODP and GWP values are subject to periodic reassessment by scientific bodies like the WMO and IPCC. The values presented here are widely accepted and reported.


The Mechanism of Ozone Depletion: A Catalytic Cycle

Once in the stratosphere, both R-22 and CFC-12 are subjected to intense UV radiation, which breaks the C-Cl bonds and releases chlorine atoms ($\text{Cl}\cdot$). A single chlorine atom can then initiate a catalytic cycle that destroys thousands of ozone (O_3) molecules.

The fundamental steps of this catalytic cycle are as follows:

- Initiation: Photodissociation of the parent molecule releases a chlorine radical.
 - For CFC-12: $\text{CCl}_2\text{F}_2 + \text{UV light} \rightarrow \cdot\text{CClF}_2 + \text{Cl}\cdot$
 - For R-22: $\text{CHClF}_2 + \text{UV light} \rightarrow \cdot\text{CHF}_2 + \text{Cl}\cdot$
- Ozone Destruction: The chlorine radical reacts with an ozone molecule to form chlorine monoxide (ClO) and an oxygen molecule (O_2).
 - $\text{Cl}\cdot + \text{O}_3 \rightarrow \text{ClO} + \text{O}_2$

- Regeneration of Chlorine: Chlorine monoxide then reacts with a free oxygen atom (O), which is present in the stratosphere from the photolysis of O₂, to regenerate the chlorine radical.

This regenerated chlorine radical is then free to destroy another ozone molecule, perpetuating the cycle. The efficiency of this process is a key factor in determining a substance's ODP.

Caption: Catalytic Ozone Depletion Cycle initiated by chlorine radicals.

The significantly lower ODP of R-22 (0.055) compared to CFC-12 (1.0) is a direct consequence of its shorter atmospheric lifetime.[9][10][11] The presence of the C-H bond in R-22 allows for its degradation in the troposphere via reaction with the hydroxyl radical (•OH), thus reducing the amount of chlorine that reaches the stratosphere.[5][7] In contrast, the high stability of CFC-12 ensures that a much larger fraction of its chlorine content is delivered to the ozone layer.[4]

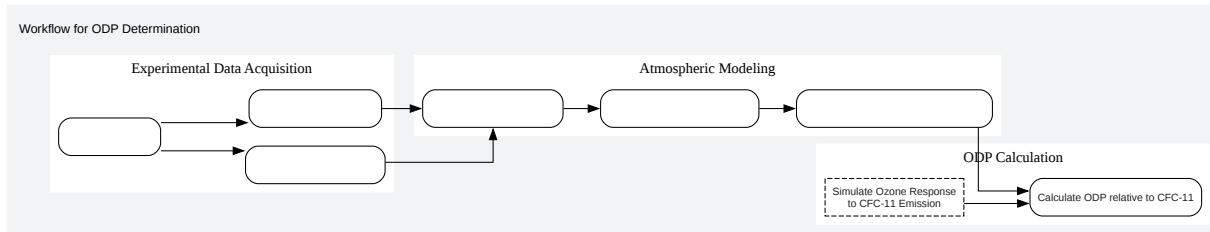
Experimental and Computational Determination of Ozone Depletion Potential

The determination of a substance's ODP is a multi-faceted process that integrates laboratory experiments with sophisticated atmospheric modeling. This self-validating system ensures a robust and scientifically defensible assessment.

Experimental Protocols for Key Parameters

Laboratory studies are essential for determining the fundamental chemical and physical properties that are used as inputs for atmospheric models.

A. Photolysis Rate Constant Measurement:


- Objective: To determine the rate at which a molecule breaks down when exposed to UV radiation of different wavelengths, which is crucial for calculating its stratospheric lifetime.
- Methodology:
 - A sample of the substance is introduced into a temperature-controlled reaction cell with quartz windows that allow for the passage of UV light.

- The cell is irradiated with light from a tunable laser or a broad-spectrum lamp passed through a monochromator to select specific wavelengths relevant to stratospheric conditions.
- The concentration of the substance is monitored over time using techniques such as UV-Visible absorption spectroscopy or mass spectrometry.
- The first-order rate constant for photolysis is determined from the decay of the substance's concentration as a function of time and light intensity.
- This process is repeated across a range of wavelengths to obtain the absorption cross-section and quantum yield, which are necessary for calculating the atmospheric photolysis rate.

B. Reaction Rate Constant with Hydroxyl Radicals (for HCFCs):

- Objective: To measure the rate at which a substance reacts with the $\cdot\text{OH}$ radical, which determines its tropospheric lifetime.
- Methodology (Pulsed Photolysis-Laser Induced Fluorescence - PLP-LIF):
 - A mixture of the substance, a precursor for $\cdot\text{OH}$ radicals (e.g., H_2O_2 or HNO_3), and a buffer gas (e.g., He or N_2) is introduced into a reaction cell.
 - A pulse of UV light from an excimer laser is used to photolyze the precursor, generating a known concentration of $\cdot\text{OH}$ radicals.
 - A second, tunable laser is fired into the cell at varying time delays after the photolysis pulse. The wavelength of this laser is tuned to an electronic transition of the $\cdot\text{OH}$ radical.
 - The resulting fluorescence from the excited $\cdot\text{OH}$ radicals is detected by a photomultiplier tube.
 - The decay of the $\cdot\text{OH}$ radical concentration is monitored over time in the presence and absence of the substance under study.

- The bimolecular rate constant for the reaction between the substance and $\cdot\text{OH}$ is determined from the difference in the decay rates.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of Ozone Depletion Potential.

Computational Modeling of Atmospheric Processes

The experimental data are then used as inputs for complex atmospheric models to simulate the behavior of the substance in the atmosphere and its effect on the ozone layer.

- Model Type: 2-D (latitude-altitude) and 3-D (latitude-longitude-altitude) chemistry-transport models (CTMs) are the primary tools used. These models simulate the distribution and chemical transformation of atmospheric constituents.
- Model Inputs:
 - Chemical Kinetics: Photolysis rates and reaction rate constants determined from laboratory experiments.
 - Atmospheric Transport: Wind fields, temperature, and pressure data from meteorological models or observations.

- Emission Scenarios: Standardized emission scenarios for the substance being studied and for CFC-11.
- Simulation Steps:
 - The model is run to a "steady-state" condition to establish a baseline atmosphere.
 - A continuous emission of the substance of interest is introduced into the model at the surface.
 - The model simulates the transport of the substance into the stratosphere, its chemical breakdown, and the subsequent catalytic ozone destruction.
 - The change in the total global ozone column at the new steady state is calculated.
 - The same simulation is performed for an identical mass emission of CFC-11.
 - The ODP is calculated as the ratio of the ozone depletion caused by the substance to the ozone depletion caused by CFC-11.

Conclusion: The Scientific Basis for Regulation

The stark contrast in the Ozone Depletion Potentials of R-22 and CFC-12 provides a clear illustration of how subtle changes in molecular structure can have profound environmental consequences. The high stability of CFC-12, a result of the absence of C-H bonds, leads to a long atmospheric lifetime and an ODP of 1.0, making it a potent ozone-depleting substance.[\[4\]](#) [\[10\]](#)[\[11\]](#) Conversely, the presence of a hydrogen atom in R-22 facilitates its partial destruction in the troposphere, resulting in a significantly shorter atmospheric lifetime and a much lower, though not negligible, ODP of 0.055.[\[5\]](#)[\[7\]](#)[\[9\]](#)

The rigorous, multi-step process of determining ODP, which combines precise laboratory measurements with comprehensive atmospheric modeling, provides the robust scientific foundation upon which international agreements like the Montreal Protocol are built. This framework has been instrumental in guiding the phase-out of substances like CFC-12 and R-22 and the transition to more environmentally benign alternatives. The continued refinement of these experimental and computational techniques is essential for the ongoing protection of the stratospheric ozone layer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What Is Ozone Depletion Potential (ODP) and How Is It Calculated? → Learn [pollution.sustainability-directory.com]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. iifir.org [iifir.org]
- 4. mopia.ca [mopia.ca]
- 5. ccacoalition.org [ccacoalition.org]
- 6. cpo.noaa.gov [cpo.noaa.gov]
- 7. ecmwf.int [ecmwf.int]
- 8. ozone.unep.org [ozone.unep.org]
- 9. grokipedia.com [grokipedia.com]
- 10. NOAA CSL: Scientific Assessment of Ozone Depletion: 2022 [csl.noaa.gov]
- 11. fluorocarbons.org [fluorocarbons.org]
- To cite this document: BenchChem. [A Comparative Analysis of Ozone Depletion Potential: R-22 vs. CFC-12]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668795#comparing-the-ozone-depletion-potential-of-r-22-and-cfc-12>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com